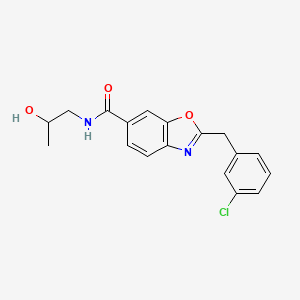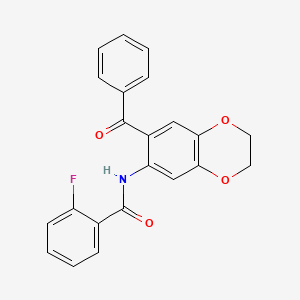
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mechanism of Action
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has a favorable pharmacokinetic profile and can be administered orally.
Advantages and Limitations for Lab Experiments
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it useful for investigating the role of PARP in DNA repair mechanisms. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it useful for investigating combination therapies. However, N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has limitations in terms of its cost and availability, which may limit its use in some lab experiments.
Future Directions
There are several future directions for research on N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with different chemotherapy and radiation therapy regimens. Additionally, there is interest in developing more potent and selective PARP inhibitors based on the structure of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate.
Synthesis Methods
The synthesis of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with tert-butylamine to form N~1~-(2-methyl-4-quinolinyl)glycinamide. This intermediate is then reacted with oxalyl chloride to form N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, which is then converted to N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate by treating it with tert-butylamine.
Scientific Research Applications
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
properties
IUPAC Name |
2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVVCUPWOCQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-cyclopentyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6032750.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)